![molecular formula C19H18N6O B2659265 N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-08-2](/img/structure/B2659265.png)
N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
“N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that has been studied for its potential as an inhibitor of the epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC). This compound is part of a novel series of 4,6-disubstituted pyrimidines derivatives .
Scientific Research Applications
Protein Kinase Inhibitors for Cancer Treatment
Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have shown promise as protein kinase inhibitors for cancer treatment . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Anticancer Activity Against Breast Cancer Cell Lines
A novel series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant anticancer activity against breast cancer cell lines MDA-MB-468 and T-47D . The most active compounds showed potent cytotoxic effects, with one compound exhibiting the highest anticancer activity against these cell lines .
VEGFR-2 Inhibition
The most potent cytotoxic derivatives of pyrazolo[3,4-d]pyrimidine were studied for their VEGFR-2 inhibitory activity to explore the mechanism of action of these substances . One compound had potent activity against VEGFR-2, a key player in angiogenesis .
Antiangiogenic Activity
One of the pyrazolo[3,4-d]pyrimidine derivatives showed a significant reduction in HUVEC migratory potential, resulting in a significant disruption of wound healing patterns . This suggests potential antiangiogenic activity, which could be beneficial in cancer treatment .
Induction of Apoptosis
The same compound that showed VEGFR-2 inhibition and antiangiogenic activity also induced apoptosis in the MDA-MB-468 cell line . This compound increased the caspase-3 level, suggesting a mechanism of inducing programmed cell death .
Inhibition of Dihydrofolate Reductase
Although not directly related to the specific compound , it’s worth noting that some pyrimidine derivatives have shown potential as inhibitors of dihydrofolate reductase (DHFR) . DHFR is an important target in cancer treatment, as it plays a crucial role in DNA synthesis and cell growth .
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-N-(4-methoxyphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-25-18-16(12-20-25)17(21-13-6-4-3-5-7-13)23-19(24-18)22-14-8-10-15(26-2)11-9-14/h3-12H,1-2H3,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNZFLABJQQQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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